
1-Cyclobutyl-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3-methylurea is an organic compound that features a cyclobutyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-methylurea can be synthesized through the nucleophilic addition of cyclobutylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of this compound often involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate, which then reacts with methylamine to yield the final product . This method is efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea compounds.
Scientific Research Applications
1-Cyclobutyl-3-methylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methylurea involves its interaction with specific molecular targets. The cyclobutyl group provides a unique structural framework that can interact with various biological targets, potentially inhibiting or modulating their activity . The urea moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Cyclobutylurea: Similar in structure but lacks the methyl group.
Cyclobutylmethylamine: Contains a similar cyclobutyl group but differs in functional groups.
Cyclobutylcarbamate: Another related compound with different functional groups.
Uniqueness: 1-Cyclobutyl-3-methylurea is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylurea |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)8-5-3-2-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
MHUVYSOPLIZBRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid](/img/structure/B13286827.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13286835.png)
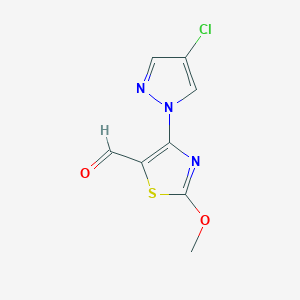
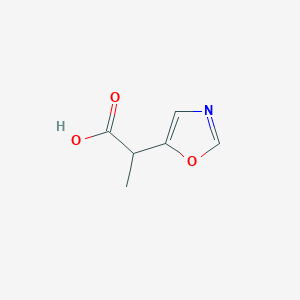
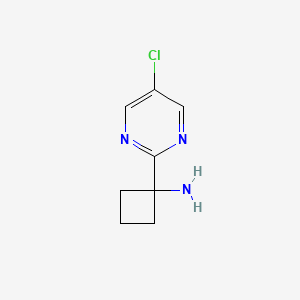
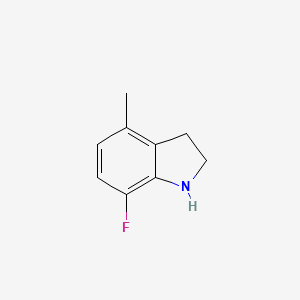
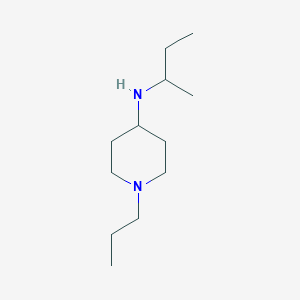
![4-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13286867.png)
![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13286870.png)

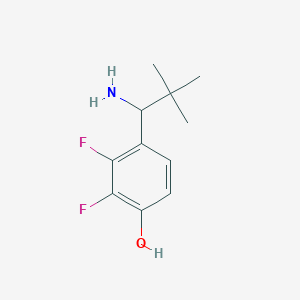
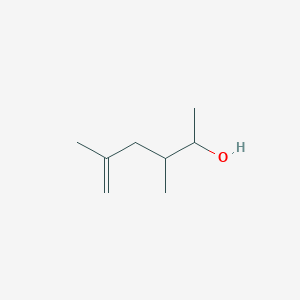
![N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine](/img/structure/B13286897.png)
